molecular formula C14H17F3N2O B3851944 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

Cat. No. B3851944
M. Wt: 286.29 g/mol
InChI Key: JJCFDGSEHWOOMI-UHFFFAOYSA-N
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Description

The compound “1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide” is a piperidine derivative. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It’s a common motif in many pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperidine ring attached to a benzyl group with a trifluoromethyl group (-CF3) at the 3-position .

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide involves its binding to the DAT, SERT, and NET transporters, thereby inhibiting their activity. This results in increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft, which can have various effects on the brain and body.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including but not limited to, increased locomotor activity, enhanced cognitive function, and reduced anxiety and depression-like behaviors. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its solubility in organic solvents, and its relatively easy synthesis method. However, some limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research related to 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide, including but not limited to, its potential applications in the treatment of neurological and psychiatric disorders, its optimization as a drug candidate, and its use as a tool for studying the structure and function of neurotransmitter transporters. Further research is needed to fully understand the potential benefits and limitations of this compound and to develop new and innovative applications for it in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and limitations of this compound and to develop new and innovative applications for it in the field of medicinal chemistry.

Scientific Research Applications

1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are involved in the reuptake of neurotransmitters from the synaptic cleft, and their inhibition can lead to increased levels of neurotransmitters in the brain, which can have therapeutic effects.

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)12-3-1-2-10(8-12)9-19-6-4-11(5-7-19)13(18)20/h1-3,8,11H,4-7,9H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFDGSEHWOOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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